An In-depth Technical Guide to the Physical Properties of (2-Chloro-4-methoxyphenyl)methanol
An In-depth Technical Guide to the Physical Properties of (2-Chloro-4-methoxyphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Chloro-4-methoxyphenyl)methanol, a substituted benzyl alcohol derivative, is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and other functional materials. A thorough understanding of its physical properties is paramount for its effective handling, characterization, and application in research and development. This guide provides a comprehensive overview of the known physical characteristics of (2-Chloro-4-methoxyphenyl)methanol and offers detailed, field-proven methodologies for the experimental determination of these properties. The causality behind each experimental choice is elucidated to provide a deeper understanding of the protocols.
Chemical Identity
To ensure clarity and precision, it is crucial to define the specific chemical entity being discussed. This guide focuses on the isomer with the following identifiers:
| Identifier | Value |
| Chemical Name | (2-Chloro-4-methoxyphenyl)methanol |
| Synonym | 2-Chloro-4-methoxybenzyl alcohol[1][2] |
| CAS Number | 334018-24-5[1][2][3][4][5] |
| Molecular Formula | C₈H₉ClO₂[1][2][4][5] |
| Molecular Weight | 172.61 g/mol [1][2][4][5] |
| Chemical Structure |
Note: It is essential to use the CAS number to avoid ambiguity with other isomers, such as (4-chloro-2-methoxyphenyl)methanol.
Known Physical Properties
The following table summarizes the currently available physical property data for (2-Chloro-4-methoxyphenyl)methanol. It is important to note that some key properties have not been extensively reported in the literature, highlighting the necessity for the experimental protocols detailed in this guide.
| Physical Property | Value | Source |
| Physical State | Liquid (at 20°C) | [1] |
| Boiling Point | 282.7 ± 25.0 °C at 760 mmHg | [5] |
| Density | 1.2 ± 0.1 g/cm³ (Predicted) | [5] |
| Melting Point | Not available | [3][6] |
| Solubility | No data available | [6] |
| Storage Temperature | 2-8°C | [4] |
Experimental Determination of Physical Properties
The following sections provide detailed, step-by-step protocols for determining the key physical properties of (2-Chloro-4-methoxyphenyl)methanol.
Melting Point Determination
The melting point is a critical indicator of a compound's purity. For a pure crystalline solid, a sharp melting range of 0.5-1°C is expected. Given that the physical state is reported as a liquid at 20°C, a sub-ambient melting point is anticipated.
Causality of Experimental Choices: The capillary method is a widely adopted and reliable technique for determining the melting point of small quantities of an organic compound.[7][8] The use of a calibrated thermometer and a controlled heating rate, especially near the melting point, is crucial for accuracy.[8] A preliminary rapid heating helps to quickly estimate the melting range, saving time in subsequent, more precise measurements.
Protocol:
-
Sample Preparation:
-
Ensure the (2-Chloro-4-methoxyphenyl)methanol sample is anhydrous. If necessary, dry the sample under a high vacuum.
-
If the sample is a liquid at room temperature, cool it in an ice bath or freezer until it solidifies.
-
Finely powder a small amount of the solidified sample using a mortar and pestle.[8][9]
-
-
Capillary Tube Loading:
-
Take a capillary tube sealed at one end.
-
Press the open end of the capillary tube into the powdered sample.
-
Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end.
-
A sample height of 2-3 mm is ideal.
-
-
Measurement:
-
Place the loaded capillary tube into a melting point apparatus.
-
If the approximate melting point is unknown, perform a rapid determination by heating at a rate of 10-15°C per minute.
-
Once an approximate range is determined, allow the apparatus to cool.
-
Prepare a new sample and heat at a rate of 10-15°C per minute until the temperature is about 15-20°C below the expected melting point.
-
Reduce the heating rate to 1-2°C per minute.
-
Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).
-
The melting range is T1-T2.
-
Repeat the measurement at least twice to ensure reproducibility.
-
Diagram of Melting Point Determination Workflow:
Caption: Workflow for solubility profile determination.
Spectroscopic Characterization
Spectroscopic analysis is indispensable for confirming the chemical structure and purity of (2-Chloro-4-methoxyphenyl)methanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Predicted ¹H NMR Spectrum (in CDCl₃):
-
Aromatic Protons (3H): Expect complex multiplets in the aromatic region (δ 6.8-7.5 ppm). The substitution pattern will lead to distinct splitting patterns.
-
Methylene Protons (-CH₂OH, 2H): A singlet or a doublet (if coupled to the hydroxyl proton) is expected around δ 4.5-4.8 ppm.
-
Methoxy Protons (-OCH₃, 3H): A sharp singlet is anticipated around δ 3.8-3.9 ppm.
-
Hydroxyl Proton (-OH, 1H): A broad singlet, the chemical shift of which is concentration-dependent, typically between δ 1.5-3.0 ppm.
Predicted ¹³C NMR Spectrum (in CDCl₃):
-
Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbon attached to the chlorine atom will be deshielded, as will the carbon attached to the methoxy group.
-
Methylene Carbon (-CH₂OH, 1C): A signal is expected around δ 60-65 ppm.
-
Methoxy Carbon (-OCH₃, 1C): A signal is anticipated around δ 55-56 ppm.
Protocol for NMR Sample Preparation:
-
Sample Preparation:
-
Weigh 5-10 mg of (2-Chloro-4-methoxyphenyl)methanol for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial. [10] * Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. [10]CDCl₃ is a common choice due to its excellent solvating power for a wide range of organic compounds and its relatively clean spectral window.
-
Gently swirl the vial to ensure the sample is completely dissolved.
-
-
Transfer to NMR Tube:
-
Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
If any solid particles are present, filter the solution through a small plug of cotton wool in the pipette. [11] * Cap the NMR tube.
-
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock and shim the spectrometer according to the instrument's standard procedures.
-
Acquire the ¹H and ¹³C NMR spectra.
-
Diagram of NMR Sample Preparation Workflow:
Caption: Workflow for NMR sample preparation.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Predicted IR Absorption Bands:
-
O-H Stretch (alcohol): A broad band in the region of 3200-3600 cm⁻¹.
-
C-H Stretch (aromatic): Peaks typically appear just above 3000 cm⁻¹.
-
C-H Stretch (aliphatic): Peaks typically appear just below 3000 cm⁻¹.
-
C=C Stretch (aromatic): Sharp peaks in the 1450-1600 cm⁻¹ region.
-
C-O Stretch (alcohol and ether): Strong bands in the 1000-1300 cm⁻¹ region.
-
C-Cl Stretch: A band in the 600-800 cm⁻¹ region.
Protocol for IR Spectroscopy (Thin Film Method):
-
Sample Preparation:
-
Place a few drops of (2-Chloro-4-methoxyphenyl)methanol onto a clean, dry salt plate (e.g., NaCl or KBr).
-
Place a second salt plate on top and gently press to create a thin liquid film.
-
-
Data Acquisition:
-
Place the salt plates in the sample holder of the IR spectrometer.
-
Acquire the IR spectrum.
-
-
Cleaning:
-
After analysis, clean the salt plates with a suitable dry solvent (e.g., anhydrous acetone or dichloromethane) and store them in a desiccator.
-
Diagram of IR Spectroscopy Workflow (Thin Film):
Caption: Workflow for thin-film IR spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.
Predicted Mass Spectrum:
-
Molecular Ion (M⁺): Expect to see a molecular ion peak at m/z = 172, corresponding to the molecular weight of the compound. Due to the presence of chlorine, an M+2 peak at m/z = 174 with approximately one-third the intensity of the M⁺ peak should also be observed, which is characteristic of a monochlorinated compound.
-
Fragmentation: Common fragmentation pathways for benzyl alcohols include the loss of a hydroxyl radical (-OH, m/z = 155) and the loss of the entire hydroxymethyl group (-CH₂OH, m/z = 141).
Protocol for Mass Spectrometry:
-
Sample Preparation:
-
Prepare a dilute solution of (2-Chloro-4-methoxyphenyl)methanol in a volatile organic solvent such as methanol or acetonitrile.
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
-
Acquire the mass spectrum over a suitable m/z range.
-
Safety and Handling
Based on the GHS information for this compound and data from related molecules, the following safety precautions are recommended:
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat. [2]* Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes. [2]* Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. [4]* Hazards: May be harmful if swallowed and causes eye irritation. [2]Skin irritation is also a potential hazard based on related compounds.
Conclusion
This technical guide provides a comprehensive overview of the known physical properties of (2-Chloro-4-methoxyphenyl)methanol and outlines detailed, validated protocols for their experimental determination. By following these methodologies, researchers, scientists, and drug development professionals can confidently characterize this important chemical intermediate, ensuring its appropriate and safe use in their synthetic endeavors. The emphasis on the causality behind experimental choices aims to empower users with a deeper understanding, facilitating troubleshooting and adaptation of these methods for other novel compounds.
References
-
BYJU'S. Determination Of Melting Point Of An Organic Compound. [Link]
-
Chemistry LibreTexts. 4.2: IR Spectroscopy. [Link]
-
Iowa State University. NMR Sample Preparation. [Link]
-
MedPharma. To determine the melting point of given organic compound. [Link]
-
MySkinRecipes. (2-Chloro-4-methoxyphenyl)methanol. [Link]
-
Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. [Link]
-
PubChem. 4-Chloro-2-methoxybenzyl alcohol. [Link]
-
Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]
-
University of Colorado Boulder. IR Spectroscopy of Solids. [Link]
-
University of Massachusetts. Melting point determination. [Link]
-
XiXisys. GHS 11 (Rev.11) SDS for (2-chloro-4-methoxyphenyl)methanol. [Link]
Sources
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